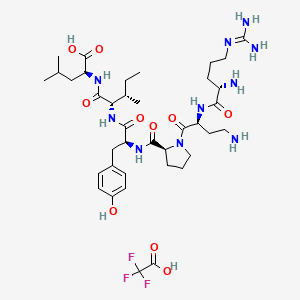
Fludioxonil-carboxylic acid
Descripción general
Descripción
Fludioxonil-carboxylic acid is a broad-spectrum fungicide used for controlling a range of diseases on fruits and vegetables . It is a metabolite of Fludioxonil .
Synthesis Analysis
Fludioxonil degradation pathway was initiated by successive hydroxylation and carbonylation of the pyrrole moiety and disruption of the oxidized cyanopyrrole ring at the NH-C bond . The detection of 2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid verified the decyanation and deamination of the molecule .Molecular Structure Analysis
Fludioxonil has a molecular formula of C12H6F2N2O2 . Its structural formula includes a pyrrole ring and a 2,2-difluoro-1,3-benzodioxol-4-yl group .Chemical Reactions Analysis
Fludioxonil undergoes a series of reactions when exposed to non-thermal atmospheric plasma . The reaction pathway for the formation of the final product (2,2-difluorobenzo[d][1,3]dioxole-4-carboxylic acid) of fludioxonil is initiated by the conversion of fludioxonil .Physical And Chemical Properties Analysis
Fludioxonil has a melting point of 199.8°C and starts thermal decomposition at about 306°C . It has a relative density of 1.54-103kg/m3 at 20°C . Its vapour pressure at 25°C is 3.9 · 10-7 Pa .Aplicaciones Científicas De Investigación
Bioprocess and Wastewater Treatment
Researchers have developed an immobilized cell bioreactor for treating fludioxonil-contaminated wastewater under microaerophilic conditions, demonstrating over 96% removal efficiency. This approach offers a sustainable solution for agro-industrial effluents, with identified transformation products suggesting a complex degradation pathway involving hydroxylation, carbonylation, and defluorination processes (Mavriou et al., 2021).
Agricultural Enhancements
Fludioxonil's fungicidal activity has been shown to be enhanced by disrupting cellular glutathione homeostasis with 2,5-dihydroxybenzoic acid, stressing the oxidative stress-response system. This suggests a potential for combined applications to improve efficacy against fungal pathogens (Kim et al., 2007).
Environmental Impact and Degradation
Studies have highlighted the importance of indirect photodegradation in understanding the environmental fate of fludioxonil. It has been suggested that in sunlit aquatic systems, fludioxonil may not persist due to rapid degradation, addressing concerns over its potential persistence and toxicity (Apell et al., 2019).
Resistance and Pathogen Management
Research into the molecular characterization of Fusarium asiaticum strains resistant to fludioxonil has shown that resistance can lead to fitness defects in the pathogens. This insight is crucial for managing resistance development and understanding the impact of mutations on pathogen virulence and fungicide sensitivity (Qiu et al., 2018).
Food Safety and Residue Analysis
Evaluations of fludioxonil dissipation behavior and residues in food products, such as cherries, have been conducted to assess dietary risks. Such studies ensure the safety and compliance of food products with regulatory standards, highlighting the fungicide's low risk to consumers when used according to guidelines (Yao et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO4/c13-12(14)18-9-3-1-2-6(10(9)19-12)7-4-15-5-8(7)11(16)17/h1-5,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLYHFDANIMBSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C3=CNC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fludioxonil-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



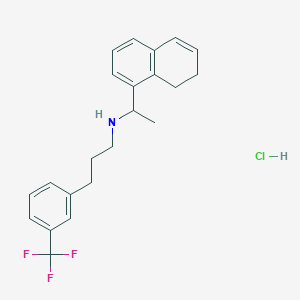

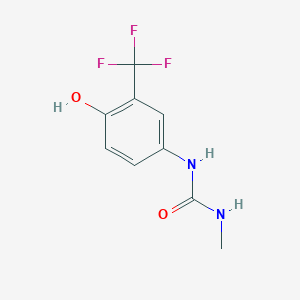
![D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl hydrogen phosphate], ammonium salt (1:1)](/img/structure/B1436921.png)
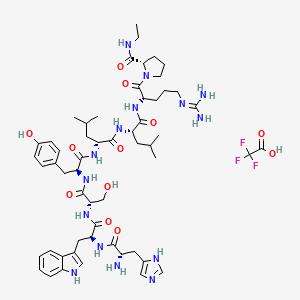
![1-{4-[4-(2-Aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine](/img/structure/B1436926.png)


![N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B1436931.png)
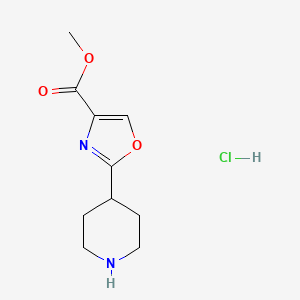
![(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1436934.png)
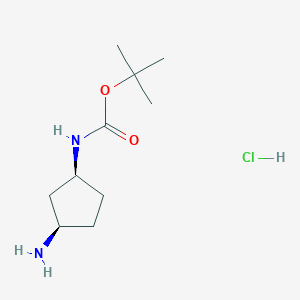
![8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline](/img/structure/B1436938.png)
